Mogroside IIe structure and chemical properties
Mogroside IIe structure and chemical properties
An In-depth Technical Guide to Mogroside IIe: Structure, Properties, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mogroside IIe is a prominent cucurbitane-type triterpenoid glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit. While its closely related compound, Mogroside V, is renowned for its intense sweetness, Mogroside IIe is characterized by a bitter taste and serves as a crucial precursor in the biosynthesis of the sweeter mogrosides.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of Mogroside IIe. Detailed experimental protocols for its isolation and analysis are presented, alongside a depiction of its interaction with the Interleukin-9 signaling pathway. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential and biochemical significance of this natural compound.
Chemical Structure and Identification
Mogroside IIe is a glycoside of the aglycone mogrol. Its structure consists of a tetracyclic triterpene core with two glucose moieties attached.
IUPAC Name: (3β,9β,10α,11α,24R)-11,25-Dihydroxy-9-methyl-19-norlanost-5-ene-3,24-diyl bis-beta-D-glucopyranoside[3]
Synonyms: MOGROSIDE II E[3]
CAS Number: 88901-38-6[4]
Molecular Formula: C₄₂H₇₂O₁₄
Molecular Weight: 801.01 g/mol
Physicochemical Properties
| Property | Value | Source |
| Appearance | White solid | |
| Taste | Bitter | |
| Solubility | Soluble in water and ethanol. Soluble in organic solvents like DMSO and dimethylformamide. | Various |
| Stability | While specific stability data for Mogroside IIe is limited, the related Mogroside V is heat stable between 100 to 150°C and stable in a pH range of 3 to 12 when refrigerated. This suggests that Mogroside IIe may exhibit similar stability under certain conditions. |
Spectroscopic Data
Mass Spectrometry
High-resolution mass spectrometry is a key technique for the identification and characterization of Mogroside IIe.
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ESI-TOF-MS (Negative Ion Mode): A prominent [M-H]⁻ ion is observed at m/z 799.4738, which corresponds to the molecular formula C₄₂H₇₂O₁₄ (calculated for C₄₂H₇₁O₁₄: 799.4844).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The complete ¹H and ¹³C NMR assignments for Mogroside IIe have been reported and are crucial for its structural elucidation. The data presented below were acquired in CD₃OD.
| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |
| Aglycone | ||
| 3 | 88.9 | 3.25, dd, 11.5, 4.5 |
| 5 | 141.1 | - |
| 6 | 121.2 | 5.65, m |
| 11 | 70.9 | 4.45, dd, 9.5, 5.0 |
| 24 | 78.9 | 3.75, m |
| 25 | 72.1 | - |
| Glucosyl Moiety at C-3 | ||
| 1' | 104.5 | 4.55, d, 7.8 |
| Glucosyl Moiety at C-24 | ||
| 1'' | 103.9 | 4.62, d, 7.8 |
Note: This is a partial list of NMR assignments. For complete data, refer to the cited literature.
Experimental Protocols
Isolation and Purification of Mogroside IIe
The following protocol details a common method for the extraction and purification of Mogroside IIe from its natural source, the unripe fruits of Siraitia grosvenorii.
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Extraction:
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Crush fresh, unripe (20–30 day-old) Luo Han Guo fruits.
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Boil the crushed fruit in water at 100°C for 1 hour. Repeat this step three times.
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Filter the boiled mixture and combine the filtrates.
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Initial Chromatographic Separation:
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Subject the combined filtrate to D101 macroporous resin column chromatography.
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Elute with a gradient of H₂O/EtOH (from 1:0 to 2:8).
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Collect the fraction eluted with 50%–80% EtOH.
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Final Purification:
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Further separate the collected fraction using ODS (octadecylsilane) column chromatography.
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Elute with 45% EtOH to obtain purified Mogroside IIe.
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High-Performance Liquid Chromatography (HPLC) Analysis
Quantitative analysis of Mogroside IIe can be performed using the following HPLC method.
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Instrument: Agilent 1200 HPLC system or equivalent.
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Column: YMC-pack ODS-AQ (4.6 × 250 mm).
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Mobile Phase: A gradient of 13.5%–35% (v/v) acetonitrile in water.
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Flow Rate: 0.8 mL/min.
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Column Temperature: 30°C.
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Detection: UV at 209 nm.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
For more sensitive detection and structural confirmation, an LC-MS method can be employed.
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Instrument: Agilent 1100 LC/MSD Trap instrument or equivalent.
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Chromatographic Conditions: Same as the HPLC method described above.
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MS Detection: Electrospray ionization (ESI) in negative ion mode.
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Mass Acquisition Range: 150 to 2000 Daltons.
Biological Activity and Signaling Pathways
Mogroside IIe has been shown to possess a range of biological activities, including antioxidant and anti-inflammatory effects. A notable mechanism of action is its role in ameliorating acute pancreatitis through the suppression of the Interleukin-9 (IL-9)/Interleukin-9 Receptor (IL-9R) signaling pathway.
Inhibition of the IL-9/IL-9R Signaling Pathway in Acute Pancreatitis
In the context of acute pancreatitis, inflammatory stimuli such as cerulein and lipopolysaccharide (LPS) lead to an increase in the production of IL-9, primarily from Th9 cells. IL-9 then binds to its receptor (IL-9R) on pancreatic acinar cells, triggering a cascade of downstream events that contribute to the pathology of the disease.
Mogroside IIe has been demonstrated to intervene in this pathway by reducing the levels of IL-9. This inhibitory action leads to several beneficial downstream effects:
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Reduction of Cytosolic Calcium Overload: The IL-9/IL-9R signaling contributes to an increase in intracellular calcium levels, a key factor in the premature activation of digestive enzymes. By inhibiting this pathway, Mogroside IIe helps to normalize calcium homeostasis.
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Modulation of Autophagy: Impaired autophagy is another hallmark of acute pancreatitis. Mogroside IIe, through its action on the IL-9 pathway, helps to restore normal autophagic processes.
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Decreased Digestive Enzyme Activity: The culmination of these effects is a significant reduction in the activity of digestive enzymes such as trypsin and cathepsin B within the pancreatic acinar cells. This prevents the autodigestion of the pancreas and subsequent tissue damage.
The following diagram illustrates the proposed mechanism of action of Mogroside IIe in the context of acute pancreatitis.
Caption: Mogroside IIe's inhibitory effect on the IL-9 signaling pathway in acute pancreatitis.
Conclusion
Mogroside IIe, while often overshadowed by its sweeter counterpart Mogroside V, is a compound of significant scientific interest. Its role as a biosynthetic precursor and its distinct bitter taste provide avenues for research into structure-activity relationships of sweet and bitter compounds. Furthermore, its demonstrated anti-inflammatory properties, particularly the inhibition of the IL-9/IL-9R pathway, highlight its potential as a lead compound for the development of novel therapeutics for conditions such as acute pancreatitis. The detailed chemical and experimental data provided in this guide are intended to facilitate further exploration of Mogroside IIe's multifaceted biological functions and potential applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cas 88901-38-6,MogrosideIIE | lookchem [lookchem.com]
- 4. Cucurbitane Glycosides Derived from Mogroside IIE: Structure-Taste Relationships, Antioxidant Activity, and Acute Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
